molecular formula C4H6O3 B051205 Oxetane-3-carboxylic acid CAS No. 114012-41-8

Oxetane-3-carboxylic acid

Cat. No.: B051205
CAS No.: 114012-41-8
M. Wt: 102.09 g/mol
InChI Key: UWOTZNQZPLAURK-UHFFFAOYSA-N
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Description

Oxetane-3-carboxylic acid is an organic compound with the molecular formula C4H6O3. It features a four-membered oxetane ring, which is a heterocyclic structure containing three carbon atoms and one oxygen atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Oxetane-3-carboxylic acid is a heterocyclic carboxylic acid compound primarily used in laboratory organic synthesis as an intermediate in pharmaceutical research

Mode of Action

Oxetanes, in general, have been shown to influence physicochemical properties as stable motifs in medicinal chemistry . They are high-energy oxygen-containing non-aromatic heterocycles that are of great interest as potential pharmacophores with a significant spectrum of biological activities .

Biochemical Pathways

This compound may be involved in various biochemical pathways. For instance, it can be used to synthesize various oxetane-containing lead compounds with improved solubility, reduced lipophilicity, and amphiphilicity . .

Pharmacokinetics

Oxetanes, including this compound, are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, which may lower the drug’s overall lipophilicity . This property can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

Oxetane-containing compounds have demonstrated various biological activities, including antineoplastic, antiviral, and antifungal activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is air-sensitive and should be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other compounds or conditions in its environment .

Comparison with Similar Compounds

Uniqueness: Oxetane-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct reactivity and solubility properties compared to other oxetane derivatives. This functional group allows for further derivatization and enhances its utility in various chemical and biological applications .

Properties

IUPAC Name

oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOTZNQZPLAURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600567
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-41-8
Record name Oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxetane-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is oxetane-3-carboxylic acid synthesized using flow chemistry, as described in the paper?

A1: The paper describes a two-step flow synthesis of this compound. First, furan is converted to oxetan-3-one via ozonolysis. [] Then, in a separate flow process, oxetan-3-one undergoes further ozonolysis to yield this compound. [] This flow chemistry approach offers advantages in terms of scalability and efficiency compared to traditional batch reactions.

Q2: Are there any advantages to using flow chemistry for the synthesis of this compound, compared to traditional batch methods?

A2: Yes, the paper highlights some potential benefits of flow chemistry for this synthesis. Flow reactions often exhibit improved control over reaction conditions, leading to increased selectivity and yield. [] Additionally, flow chemistry can enhance safety by handling hazardous reagents like ozone in a contained environment. [] The scalability of flow processes also makes them attractive for potential industrial applications.

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